molecular formula C6H9ClN4O2 B1471395 8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione CAS No. 77350-93-7

8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B1471395
CAS No.: 77350-93-7
M. Wt: 204.61 g/mol
InChI Key: LSIOKFLIZRVFEU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

8-Chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a structurally defined purine derivative with diverse nomenclatures reflecting its substituents and functional groups. The IUPAC name is derived from its bicyclic purine core (positions 1–9), with a chlorine substituent at position 8 and a methyl group at position 3. The dihydro designation indicates partial saturation at the 3,7-positions, while the 1H notation specifies the protonation state of the nitrogen at position 1.

Key synonyms include:

  • 8-Chloro-3-methylxanthine (reflecting its xanthine-like structure)
  • 3-Methyl-8-chloroxanthine (highlighting substituent positions)
  • 8-Chloro-3,7-dihydro-1H-purine-2,6-dione (emphasizing ring saturation and ketone groups)
  • 3-Methyl-8-chloropurinedione (alternative functional group notation)
Synonym CAS Number Key Structural Features
8-Chloro-3-methylxanthine 77350-93-7 Chlorine at C8, methyl at N3, xanthine core
3-Methyl-8-chloroxanthine 77350-93-7 Methyl at N3, chlorine at C8, xanthine backbone
8-Chloro-3,7-dihydro-1H-purine-2,6-dione 77350-93-7 Partial saturation at N3–C7, ketones at C2/C6

Table 1: Nomenclature Variations and Structural Correlations

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₆H₅ClN₄O₂ , corresponding to a molecular weight of 200.583 g/mol . This formula accounts for:

  • 6 carbon atoms : 2 from the purine ring (C2, C6), 3 from the methyl group (C3), and 1 from the chlorine-substituted carbon (C8).
  • 5 hydrogen atoms : Distributed across the purine ring and methyl group, with partial saturation reducing hydrogen count.
  • 1 chlorine atom : Covalently bonded at position 8.
  • 4 nitrogen atoms : In the purine ring and imidazole moiety.
  • 2 oxygen atoms : In the ketone groups at positions 2 and 6.
Component Formula Contribution
Purine core C₄H₄N₄ 4 carbons, 4 nitrogens
Methyl group CH₃ 1 carbon, 3 hydrogens
Chlorine substituent Cl 1 chlorine
Ketone groups O₂ 2 oxygens
Total C₆H₅ClN₄O₂ 200.583 g/mol

Table 2: Molecular Formula Breakdown

Crystallographic Data and Solid-State Characterization

While specific crystallographic data for 8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione are limited in published literature, structural analogs provide insights into its solid-state behavior. Methylxanthine derivatives typically exhibit:

  • π–π stacking interactions between aromatic rings, stabilizing the crystal lattice.
  • Hydrogen bonding networks involving ketone oxygens and imidazole nitrogens.
  • Halogen bonding from the chlorine substituent at position 8, enhancing intermolecular interactions.

For example, in related purines like 8-chlorotheophylline, crystal structures reveal:

  • Planar purine cores with perpendicular stacking between adjacent molecules.
  • Chlorine-mediated interactions , including Cl···N and Cl···O contacts, critical for lattice stability.

Tautomeric Forms and Resonance Stabilization

The compound’s tautomeric equilibrium is influenced by the positions of hydrogen atoms on nitrogen centers (N1, N3, N7, N9). Key tautomers include:

  • N3H form : Protonation at N3, stabilized by resonance with adjacent carbonyl groups.
  • N7H form : Protonation at N7, common in xanthine derivatives due to conjugation with the purine ring.
Tautomer Protonation Site Stability Factors
N3H N3 Resonance with C2/C6 ketones
N7H N7 Enhanced conjugation with aromatic ring

Table 3: Tautomeric Equilibrium and Stability

Resonance stabilization arises from:

  • Aromatic delocalization across the purine ring.
  • Keto-enol tautomerism involving C2/C6 carbonyl groups.
  • Electron-withdrawing effects of chlorine at C8, polarizing the ring and altering tautomer preference.

Experimental studies on xanthine analogs suggest that N7H tautomers dominate in polar solvents , aligning with the compound’s aqueous behavior.

Properties

IUPAC Name

8-chloro-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h2-3,5,8-9H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOKFLIZRVFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)NC(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound has been found to bind to the active site of bacterial cyclic nucleotide phosphodiesterases, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These interactions highlight the compound’s potential as an anti-inflammatory and antimicrobial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, leading to a decrease in the production of pro-inflammatory mediators. This inhibition can result in reduced inflammation and pain in cellular models. Furthermore, by preventing the breakdown of cAMP and cGMP, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. These effects underscore the compound’s potential therapeutic applications in inflammatory and infectious diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of prostaglandins. Additionally, it interacts with bacterial cyclic nucleotide phosphodiesterases, preventing the breakdown of cAMP and cGMP. These binding interactions result in the modulation of various biochemical pathways, leading to its anti-inflammatory and antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on COX-2 and cyclic nucleotide phosphodiesterases over extended periods

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX-2 and cyclic nucleotide phosphodiesterases. These interactions affect the production of prostaglandins and the breakdown of cAMP and cGMP, respectively. The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels, further elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy as a therapeutic agent.

Biological Activity

Overview

8-Chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 77350-93-7) is a purine derivative with significant biological activity. Its molecular formula is C6H9ClN4O2, and it has a molecular weight of 204.61 g/mol. This compound is primarily studied for its role as a phosphodiesterase inhibitor and its potential therapeutic applications in various diseases.

Target Enzymes

The primary mechanism of action for 8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase (PDE) enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, which are critical second messengers in various cellular processes.

Biochemical Pathways

The compound's inhibition of PDE leads to enhanced cellular signaling that can affect:

  • Cell proliferation
  • Inflammation
  • Smooth muscle relaxation

Additionally, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing pain and inflammation in cellular models .

Cellular Effects

In vitro studies demonstrate that this compound can significantly alter cellular behavior:

  • Inhibition of COX-2 : This leads to decreased production of pro-inflammatory mediators.
  • Impact on Apoptosis : The compound can prevent apoptosis induced by certain drugs in HL-60 cells, indicating its potential protective effects on cells under stress.

Pharmacokinetics

Similar compounds exhibit good bioavailability and are metabolized by the liver. The pharmacokinetic profile suggests that this compound could be effectively utilized in therapeutic settings due to its favorable absorption and distribution characteristics.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, pyrazolo[3,4-d]pyrimidine analogs were evaluated for their ability to induce apoptosis in cancer cells. These studies indicated that compounds targeting similar pathways could significantly reduce tumor growth in xenograft mouse models without causing severe toxicity .

Antimicrobial Properties

Preliminary research suggests that the compound may also exhibit antimicrobial properties. In studies involving various bacterial strains, related purine derivatives showed promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Data Tables

PropertyValue
Molecular FormulaC6H9ClN4O2
Molecular Weight204.61 g/mol
CAS Number77350-93-7
Target EnzymesPhosphodiesterases (PDE), COX-2
Biological ActivitiesAnti-inflammatory, Antitumor, Antimicrobial

Scientific Research Applications

Inflammation and Pain Management

Studies have shown that 8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione can significantly reduce inflammatory markers in vitro. Its ability to inhibit COX-2 suggests potential applications in developing anti-inflammatory drugs.

Cancer Research

The compound's role in modulating cell cycle effects indicates its potential use in cancer therapy. By preventing apoptosis induced by certain chemotherapeutic agents, it may enhance the efficacy of cancer treatments by protecting healthy cells from drug-induced damage.

Neuroprotective Effects

Research indicates that increasing cAMP levels can have neuroprotective effects. The compound's ability to modulate neurotransmitter release and neuronal survival suggests its potential application in neurodegenerative diseases.

Study on Inflammation

In a controlled study involving human HL-60 cells, this compound was shown to significantly reduce IL-6 production, a cytokine involved in inflammatory responses. The study concluded that the compound effectively modulates inflammatory pathways through its dual action on COX-2 and phosphodiesterases.

Cancer Cell Line Research

Another study investigated the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This finding supports its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of xanthine derivatives are highly sensitive to substituent patterns. Below is a systematic comparison of 8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione with structurally related compounds:

Structural and Substitution Patterns

Compound Name Substitutions Molecular Formula Key Features
This compound 3-CH₃, 8-Cl C₆H₅ClN₄O₂ Chlorine at C8 enhances electrophilicity; methyl at N3 affects metabolism
Theophylline (1,3-dimethylxanthine) 1-CH₃, 3-CH₃ C₇H₈N₄O₂ Classic bronchodilator; methyl groups at N1 and N3 influence solubility
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione 8-SH C₅H₄N₄O₂S Thiol group at C8 enables disulfide formation; SIRT3 inhibitor
8-Bromo-3-methyl-1H-purine-2,6-dione 3-CH₃, 8-Br C₆H₅BrN₄O₂ Bromine enhances reactivity in nucleophilic substitutions; synthetic intermediate
1,3,7-Trimethylxanthine (Caffeine) 1-CH₃, 3-CH₃, 7-CH₃ C₈H₁₀N₄O₂ CNS stimulant; additional methyl at N7 reduces adenosine receptor affinity

Physicochemical Properties

  • Solubility and Stability :

    • Theophylline’s poor water solubility (1.2 mg/mL) is mitigated by co-crystallization with carboxylic acids (e.g., 2,6-dichlorobenzoic acid) . The chloro substituent in this compound may further reduce solubility due to increased hydrophobicity, necessitating formulation optimization.
    • Polymorphism, critical for drug performance, is well-documented in theophylline but unexplored in the chloro analog .
  • Synthetic Accessibility :

    • The target compound can be synthesized via alkylation of xanthine derivatives using nucleophilic substitution (SN2), similar to 7-benzyl-theophylline derivatives . Bromo analogs require harsher conditions due to bromine’s lower leaving-group ability compared to chlorine .

Pharmacokinetic and Toxicity Profiles

  • 8-Mercapto derivatives may form disulfide bonds in vivo, altering bioavailability .
  • Side Effects :

    • In a clinical study, a 3-(2-methylbutyl)-substituted theophylline derivative caused adverse effects (e.g., gastrointestinal distress) at higher doses, underscoring the need for balanced substituent design .

Preparation Methods

Alkylation of 3-Methyl-3,7-dihydropurine-2,6-dione

  • Starting Material: 3-methyl-3,7-dihydropurine-2,6-dione
  • Reagent: Methanesulfonic acid but-2-ynyl ester (or similar alkylating agents such as 1-bromo-2-butyne)
  • Base: Potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3)
  • Solvent: N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)
  • Conditions: Reaction performed under controlled temperature to achieve selective alkylation at the 7-position
  • Yield: Approximately 94% for the alkylated intermediate (Compound 9).

Chlorination at the 8-Position

  • Intermediate: Alkylated purine derivative (Compound 9)
  • Chlorinating Agent: N-chlorosuccinimide (NCS)
  • Solvent: DMF or NMP
  • Conditions: Reaction temperature optimized for selective chlorination without over-chlorination
  • Yield: Approximately 83% for the chlorinated product (Compound 10)
  • Note: One-pot reaction possible from alkylation to chlorination in NMP.

Coupling with 2-Chloromethyl-4-methyl-quinazoline

  • Intermediate: 7-but-2-ynyl-8-chloro-3-methyl-3,7-dihydropurine-2,6-dione (Compound 10)
  • Coupling Partner: 2-chloromethyl-4-methyl-quinazoline
  • Base: Sodium carbonate (Na2CO3)
  • Solvent: NMP
  • Conditions: Stirring under inert atmosphere to facilitate nucleophilic substitution at the 1-position of purine
  • Yield: Approximately 78% for the coupled product (Compound 12).

Alternative Iodination Route

  • Iodination: Starting with 3-methyl-3,7-dihydropurine-2,6-dione iodinated using N-iodosuccinimide (NIS) to give Compound 14 (~91% yield)
  • Alkylation: Followed by alkylation with 1-bromo-2-butyne under similar base and solvent conditions (97% yield)
  • Coupling: Reaction with 2-chloromethyl-4-methyl-quinazoline to give iodinated intermediate (Compound 17) with 65% yield
  • Final Product: Subsequent substitution with (R)-3-aminopiperidine dihydrochloride yields Linagliptin with 54% yield and 99.0% purity.

Data Table Summarizing Key Reaction Steps and Yields

Step Starting Material / Intermediate Reagents / Conditions Solvent Base Product / Intermediate Yield (%)
1. Alkylation 3-methyl-3,7-dihydropurine-2,6-dione Methanesulfonic acid but-2-ynyl ester NMP KHCO3 7-but-2-ynyl-3-methyl-3,7-dihydropurine 94
2. Chlorination Alkylated intermediate N-chlorosuccinimide (NCS) DMF or NMP - 8-chloro-7-but-2-ynyl-3-methyl derivative 83
3. Coupling with quinazoline Chlorinated intermediate 2-chloromethyl-4-methyl-quinazoline NMP Na2CO3 Coupled product 78
4. Alternative iodination 3-methyl-3,7-dihydropurine-2,6-dione N-iodosuccinimide (NIS) NMP - Iodinated intermediate 91
5. Alkylation (iodo route) Iodinated intermediate 1-bromo-2-butyne NMP Na2CO3 Alkylated iodinated intermediate 97
6. Coupling (iodo route) Alkylated iodinated intermediate 2-chloromethyl-4-methyl-quinazoline NMP Na2CO3 Coupled iodinated intermediate 65

Research Findings and Analysis

  • The alkylation step is highly efficient with yields around 90% or higher, indicating good selectivity and minimal side reactions under the chosen conditions.
  • Chlorination using NCS is effective and can be integrated into a one-pot process with alkylation, enhancing process efficiency and reducing purification steps.
  • The choice of base (KHCO3, K2CO3, or Na2CO3) and solvent (NMP or DMF) is critical to optimize reaction rates and yields. Aprotic polar solvents facilitate nucleophilic substitution and stabilize intermediates.
  • The alternative iodination route provides a viable pathway with comparable or better yields in the initial steps but slightly lower yield in the coupling step, which may affect overall process economics.
  • The final coupling with quinazoline derivatives is a key step toward pharmaceutical intermediates like Linagliptin, demonstrating the utility of 8-chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione as a versatile scaffold.
  • Reaction monitoring by HPLC, GC, or TLC is recommended to ensure completion and purity at each step.
  • The process allows isolation of intermediates in various forms (solid, crystalline, amorphous), facilitating downstream processing and formulation.

Q & A

Q. How can researchers optimize the synthesis of 8-chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione derivatives for improved yield and purity?

Methodological Answer: Synthetic routes often involve nucleophilic substitution or coupling reactions. For example:

  • Microwave-assisted synthesis (140 W, 15 min in acetonitrile) enhances reaction efficiency for analogs like 8-chloro-1,3-dimethyl-7-substituted derivatives .
  • Solvent selection (e.g., dimethyl sulfoxide at 90°C for 4 hours) improves solubility of reactants like caffeine and ferrocenecarboxaldehyde in related purine derivatives .
  • Catalyst use : Potassium iodide (KI) accelerates substitution reactions in chloroethyl intermediates .

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYieldKey Reference
Microwave-assisted140 W, 15 min, ACN~75%
Thermal refluxDMSO, 90°C, 4 hours~68%
Catalytic substitutionKI in acetonitrile~82%

Q. What spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • FTIR : Confirm functional groups via peaks at ~744 cm⁻¹ (C-Cl stretch) and 1650–1700 cm⁻¹ (C=O stretch) .
  • ¹H NMR : Identify methyl groups (δ 3.2–3.5 ppm for N-CH₃) and aromatic protons (δ 7.0–8.5 ppm for substituted phenyl groups) .
  • Mass spectrometry : Key fragments (e.g., m/z 169, 149) help verify chloro-substituted purine backbones .

Note : For stereoisomers, use 2D NMR (e.g., NOESY) or X-ray crystallography .

Q. How should researchers design initial biological screening assays for this compound analogs?

Methodological Answer:

  • Target selection : Prioritize enzymes like SARS-CoV-2 Mpro (via docking studies) or EGFR (via kinase inhibition assays) .
  • In vitro models : Use cell lines (e.g., HEK293T for TRPC4/5 inhibition) or enzymatic assays (e.g., cyclic AMP phosphodiesterase inhibition) .
  • Positive controls : Compare with known inhibitors (e.g., theophylline for xanthine derivatives) .

Advanced Research Questions

Q. How can structural modifications at the 7- and 8-positions of the purine core enhance target selectivity (e.g., TRPC4/5 vs. Mpro)?

Methodological Answer:

  • Substituent effects :
    • 7-position : Hydrophobic groups (e.g., 3-bromo-4-methoxybenzyl) improve TRPC4/5 binding .
    • 8-position : Chloro or trifluoromethyl groups increase steric hindrance, favoring Mpro inhibition .
  • Computational docking : Use software like AutoDock Vina to predict binding affinities with protease active sites (e.g., SARS-CoV-2 Mpro PDB ID: 6LU7) .

Q. Table 2: Structure-Activity Relationships (SAR)

PositionModificationTarget AffinityReference
73-Bromo-4-methoxybenzylTRPC4/5 IC₅₀ < 100 nM
8-ClMpro Kᵢ = 2.3 µM
8-CF₃Mpro Kᵢ = 1.8 µM

Q. How do researchers resolve contradictions in bioactivity data across analogs (e.g., antiviral vs. anticancer effects)?

Methodological Answer:

  • Mechanistic studies :
    • Perform kinetic assays to distinguish competitive vs. allosteric inhibition .
    • Use gene knockout models (e.g., CRISPR-Cas9) to validate target specificity .
  • Data normalization : Account for variations in cell permeability (e.g., logP calculations) and metabolic stability (e.g., microsomal assays) .

Q. What advanced synthetic strategies enable the incorporation of chiral centers or isotopic labeling in this compound?

Methodological Answer:

  • Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) for enantiomers like (1R,2R)-2-hydroxycyclopentyl derivatives .
  • Isotopic labeling : Introduce ¹³C or ²H via palladium-catalyzed coupling reactions with labeled precursors (e.g., ¹³C-acetonitrile) .

Q. How can computational models predict ADME properties of this compound derivatives?

Methodological Answer:

  • In silico tools :
    • SwissADME : Predict logP, bioavailability, and blood-brain barrier penetration .
    • Molecular dynamics : Simulate binding kinetics to serum proteins (e.g., albumin) .
  • Validation : Cross-reference with experimental data (e.g., plasma protein binding assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione

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